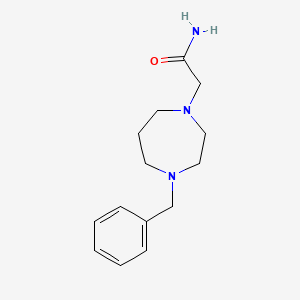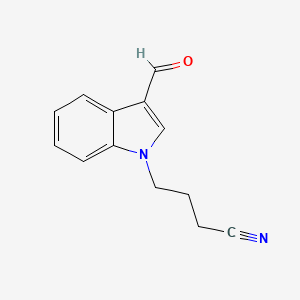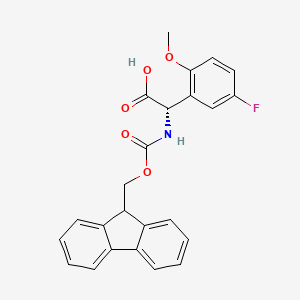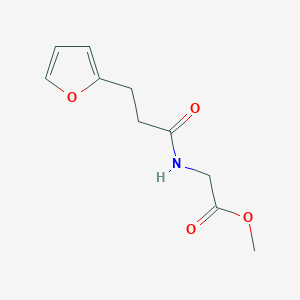
N-(2-cyanophenyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of a cyano group attached to a phenyl ring and two nitro groups attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-3,5-dinitrobenzamide typically involves the reaction of 2-cyanophenylamine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form different oxidation products depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: Formation of N-(2-aminophenyl)-3,5-dinitrobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or aldehydes.
Scientific Research Applications
N-(2-cyanophenyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The cyano and nitro groups play a crucial role in its reactivity and binding affinity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-3,5-dinitrobenzamide: Characterized by the presence of both cyano and nitro groups.
N-(2-cyanophenyl)-benzamide: Lacks the nitro groups, resulting in different chemical properties and reactivity.
3,5-dinitrobenzamide: Lacks the cyano group, affecting its binding affinity and biological activity.
Uniqueness
This compound is unique due to the combination of cyano and nitro groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C14H8N4O5 |
|---|---|
Molecular Weight |
312.24 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H8N4O5/c15-8-9-3-1-2-4-13(9)16-14(19)10-5-11(17(20)21)7-12(6-10)18(22)23/h1-7H,(H,16,19) |
InChI Key |
QAUBELUFXPWAED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B14917449.png)
![2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14917462.png)








![1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14917522.png)

